1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a 2-methylpropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This is followed by the sulfonylation of the resulting intermediate with 2-methylpropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The piperidine ring provides a scaffold that can be modified to improve binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
- 1-(2-fluorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
- 1-(2-iodobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
Uniqueness
1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPDAHPMSRHFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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